molecular formula C20H18O6 B2393201 Ethyl 2-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetate CAS No. 869080-40-0

Ethyl 2-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetate

Cat. No. B2393201
M. Wt: 354.358
InChI Key: KOVDXWNPVRVFPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetate is a chemical compound with the CAS Number: 86358-29-4 . It has a molecular weight of 208.21 .

Scientific Research Applications

Synthesis and Chemical Properties

Syntheses of Cyclic Hydroxamic Acids and Lactams : Ethyl 2-nitrophenyl oxalate and its derivatives undergo catalytic hydrogenations to yield cyclic hydroxamic acids like DIBOA and DIMBOA, illustrating the compound's potential in synthesizing naturally occurring hydroxamic acids from Gramineae (Hartenstein & Sicker, 1993).

Chemistry of Methoxychlor Derivatives : The study on methoxychlor derivatives highlights the methods for preparing compounds like 1-chloro-2,2-bis(p-methoxyphenyl)ethylene, showcasing the versatility of methoxy derivatives in chemical syntheses (Baarschers & Vukmanich, 1986).

Synthesis and Anti-microbial Activity of Thiazole Substituted Coumarins : Innovative compounds with antimicrobial properties have been synthesized starting from ethyl 2-(4-methyl-2-oxo-2H-chromone-7-yloxy)acetate, indicating the compound's role in creating new antimicrobial agents (Parameshwarappa et al., 2009).

Crystal and Molecular Structure Studies

Crystal and Molecular Structure Studies : The crystal and molecular structures of certain derivatives of Ethyl 2-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetate have been reported, providing insights into their crystal packing stability and potential biological activities based on their molecular configurations (Kaur et al., 2012).

Biological and Pharmacological Investigations

New Approaches for the Synthesis of Thiazoles and Their Fused Derivatives : The study on thiazoles and their derivatives, including those synthesized from ethyl 2-oxo compounds, demonstrates their antimicrobial activities, indicating the potential of these compounds in medicinal chemistry (Wardkhan et al., 2008).

Synthesis of Lignan Conjugates and Their Biological Activities : Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates were synthesized and screened for antimicrobial and antioxidant activities, illustrating the potential of ethyl 2-oxo compounds in creating biologically active molecules (Raghavendra et al., 2016).

properties

IUPAC Name

ethyl 2-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O6/c1-3-24-19(21)12-25-16-9-6-14-10-17(20(22)26-18(14)11-16)13-4-7-15(23-2)8-5-13/h4-11H,3,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOVDXWNPVRVFPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.